molecular formula C16H23BrN2O2 B12440850 tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate CAS No. 887589-78-8

tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate

Cat. No.: B12440850
CAS No.: 887589-78-8
M. Wt: 355.27 g/mol
InChI Key: BMQYZOAIWQHYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions using 2-bromobenzylamine.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine ring or the bromophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the design of probes for imaging and diagnostic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
  • tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is unique due to the presence of the 2-bromophenyl group and the specific arrangement of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

887589-78-8

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3

InChI Key

BMQYZOAIWQHYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.